4-Nitrophenyl-6-O-trityl-α-D-glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

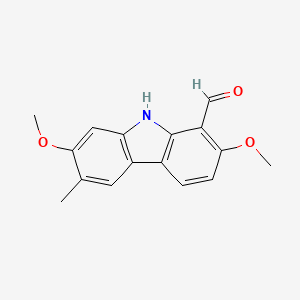

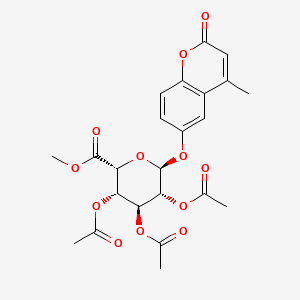

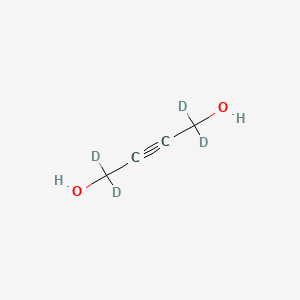

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 and a molecular weight of 543.56 g/mol . This compound is primarily used in proteomics research and enzymatic assays due to its trityl-protected sugar moiety . It is known for its high-quality performance in various enzymatic assays, making it a valuable substrate for investigating alpha-D-glucopyranoside-specific enzymes .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is alfa-D-glucosidase , an enzyme that plays a crucial role in the breakdown of complex carbohydrates . It also interacts with glucansucrases and yeast alfa-D-glucosidase , and serves as a substrate for lysosomal alfa-glucosidase and maltase-glucoamylase .

Mode of Action

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside acts as a chromogenic substrate for alfa-D-glucosidase . This means that it changes color when it is cleaved by the enzyme, making it useful for studying the enzyme’s activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway . When cleaved by glycosidases, it is converted into a yellow-colored product . This indicates that the enzyme is active and functioning properly.

Result of Action

The cleavage of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside by glycosidases results in the production of a yellow-colored product . This color change can be used to monitor the activity of the enzymes it targets, providing valuable information about their function and potential roles in disease processes.

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product . It has emerged as a prominent substrate in enzymatic reactions, propelling biochemical studies and unraveling intricate biological phenomena.

Cellular Effects

As a substrate for glycosidases, it is likely involved in various cellular processes related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its role as a substrate for glycosidases . Glycosidases are enzymes that cleave glycosidic bonds in complex sugars. Upon cleavage by glycosidases, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is converted into a yellow-colored product .

Metabolic Pathways

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is involved in the metabolic pathway of glycosidases Glycosidases are enzymes that cleave glycosidic bonds in complex sugars

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The trityl group is commonly used as a protecting group for the hydroxyl groups due to its stability under various reaction conditions .

Protection of Hydroxyl Groups: The hydroxyl groups of a-D-glucopyranoside are protected using trityl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.

Introduction of Nitrophenyl Group: The protected glucopyranoside is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the trityl protecting group, yielding 4-nitrophenyl a-D-glucopyranoside.

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trityl group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Hydrolysis: 4-Nitrophenyl a-D-glucopyranoside.

Oxidation: Nitroso or nitro derivatives of the nitrophenyl group.

Reduction: Amino derivatives of the nitrophenyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl alpha-D-glucopyranoside: Similar to 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside but lacks the trityl protecting group.

4-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-glucopyranoside: Contains additional acetyl protecting groups on the hydroxyl groups.

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl-protected sugar moiety, which provides stability and specificity in enzymatic assays. This protection allows for precise investigation of alpha-D-glucopyranoside-specific enzymes, making it a valuable substrate in proteomics research .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKQPASBOHHIN-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

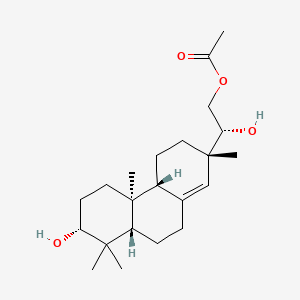

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)

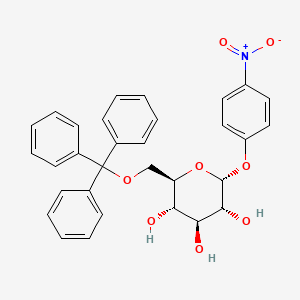

![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)